N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the nicotinamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, this compound might be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules could be explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of pyrimidine and nicotinamide are often investigated for their therapeutic potential. This compound could be evaluated for its efficacy in treating diseases like cancer, infections, or metabolic disorders.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) or nicotinamide riboside.
Pyrimidine derivatives: Compounds like uracil, thymine, or cytosine.
Uniqueness
What sets N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-hydroxynicotinamide apart is its unique combination of a pyrimidine ring with a nicotinamide moiety, potentially offering a distinct profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-8-12(10-3-4-10)18-9-19(13)7-6-17-15(22)11-2-1-5-16-14(11)21/h1-2,5,8-10H,3-4,6-7H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTVWXMQBFEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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